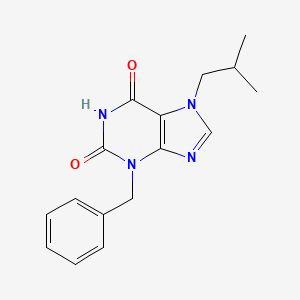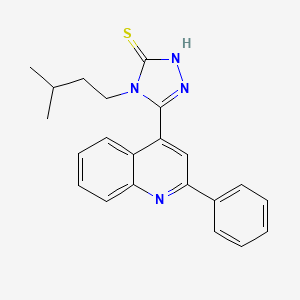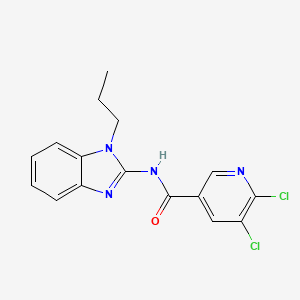
5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
The synthesis of 5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions:
Chlorination: The chlorination of the pyridine ring is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the coupling of the chlorinated pyridine derivative with the benzimidazole derivative to form the desired carboxamide compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
5,6-Dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl or vinyl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Scientific Research Applications
5,6-Dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Biology: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular pathways. Its derivatives are explored for their effects on cell proliferation and apoptosis.
Material Science: The compound is investigated for its potential use in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
5,6-Dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide can be compared with other benzimidazole derivatives, such as:
5,6-Dichloro-2-(1H-benzimidazol-2-yl)pyridine: Similar structure but lacks the propyl group, which may affect its biological activity and chemical properties.
N-(1-Propylbenzimidazol-2-yl)pyridine-3-carboxamide: Similar structure but lacks the chloro substituents, which may influence its reactivity and interactions with biological targets.
5,6-Dichloro-1H-benzimidazole: A simpler structure with only the benzimidazole core and chloro substituents, used as a building block for more complex derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5,6-dichloro-N-(1-propylbenzimidazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O/c1-2-7-22-13-6-4-3-5-12(13)20-16(22)21-15(23)10-8-11(17)14(18)19-9-10/h3-6,8-9H,2,7H2,1H3,(H,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWLDKACPITCAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=C(N=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
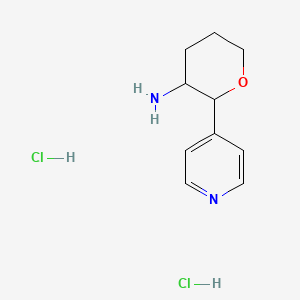

![N-[1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)
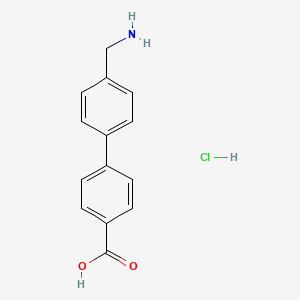
![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)


![2-methoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B2375193.png)
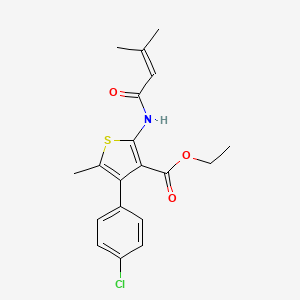
![3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2375200.png)
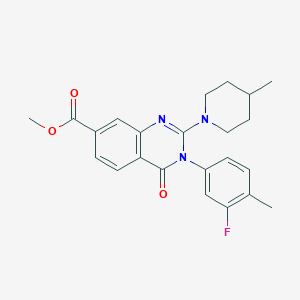
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)
